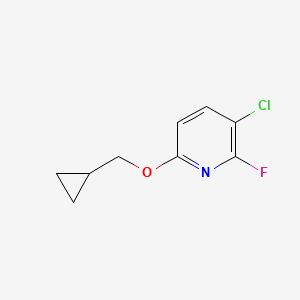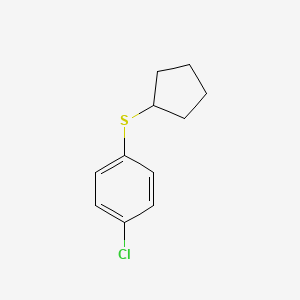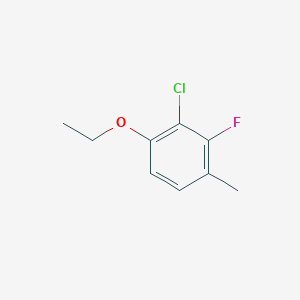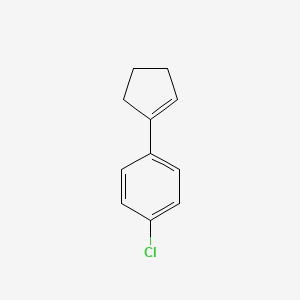
1-(4-Chlorophenyl)cyclopentene
Descripción general
Descripción
1-(4-Chlorophenyl)cyclopentene is a useful research compound. Its molecular formula is C11H11Cl and its molecular weight is 178.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)cyclopentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)cyclopentene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pyrolytic Studies : The synthesis of 4-Cyclopentene-1,2,3-trione, a compound related to 1-(4-Chlorophenyl)cyclopentene, and its pyrolytic decarbonylation have been studied. This involves pyrolysis giving a bis-ketene by decarbonylation, confirmed by ring closure and trapping with methanol or hydrogen chloride (Kasai, Oda, & Kitahara, 1978).
Photochromic Molecular Switches : Dithienylcyclopentene optical molecular switches, which can potentially include chlorophenyl groups, have been synthesized. These show promise for light-induced switching processes, useful in optical data storage and other optoelectronic applications (Lucas et al., 2003).
Crystal Structure Analysis : The crystal structure of certain cyclopentenone derivatives, including those with chlorophenyl groups, have been determined, contributing to the understanding of molecular geometry and interactions (Marjani et al., 2008).
Bromination Studies : The bromination of diarylcyclopentenones, which can be structurally similar to 1-(4-Chlorophenyl)cyclopentene, has been explored, providing insights into regio- and chemoselective bromination, important in synthetic organic chemistry (Shirinian et al., 2012).
Photochromic Properties and Kinetics : A study on a photochromic diarylethene compound structurally related to 1-(4-Chlorophenyl)cyclopentene has been conducted, focusing on its photochromic, kinetic, and fluorescence properties. Such compounds are potential candidates for applications in molecular switches and optical data storage (Fu, Fan, & Pu, 2017).
Microstructure in Copolymers : The microstructure of copolymers of ethene and cyclopentene has been analyzed, revealing new insights into polymer science. This is relevant for materials science and engineering (Jerschow et al., 1995).
Propiedades
IUPAC Name |
1-chloro-4-(cyclopenten-1-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZIPCPREYNZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503652 | |
| Record name | 1-Chloro-4-(cyclopent-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(cyclopent-1-en-1-yl)benzene | |
CAS RN |
2371-98-4 | |
| Record name | 1-Chloro-4-(cyclopent-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

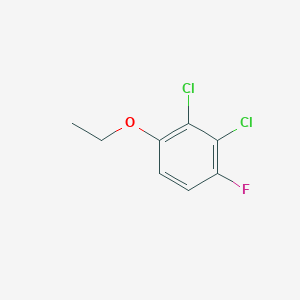
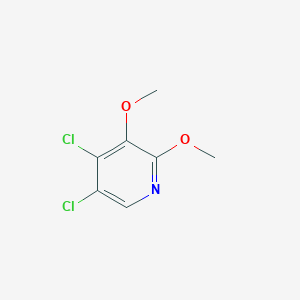
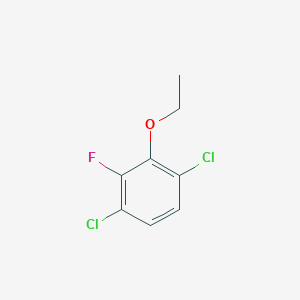
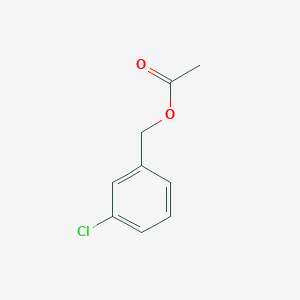
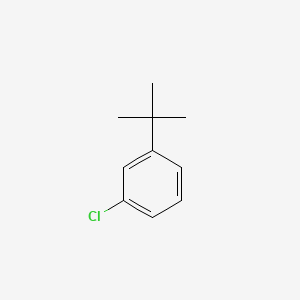
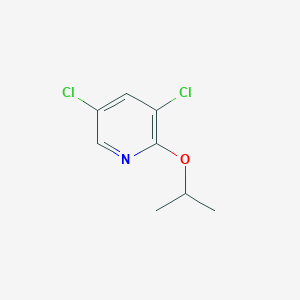
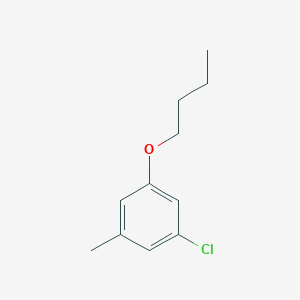
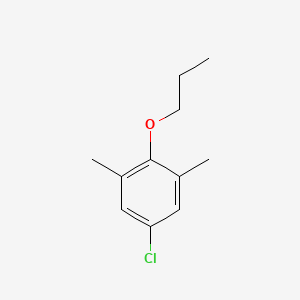
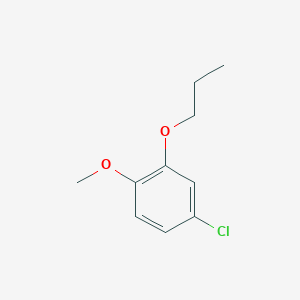
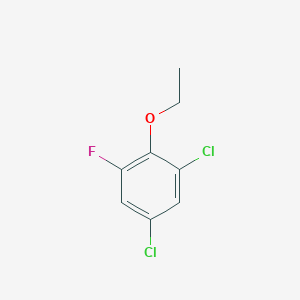
![[(3-Chlorophenyl)methyl]diethylamine](/img/structure/B8029661.png)
